molecular formula C20H17N3O3 B4525038 6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B4525038
M. Wt: 347.4 g/mol
InChI Key: KUJVDPYOYBKFBL-UHFFFAOYSA-N
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Description

The compound 6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one belongs to the pyrazolo[3,4-b]pyridin-3-one family, characterized by a fused pyrazole-pyridine bicyclic core. Its structure includes a 2,4-dimethoxyphenyl substituent at the 6-position and a phenyl group at the 2-position. Methoxy groups are electron-donating, which may enhance solubility and metabolic stability compared to halogen or nitro substituents.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-25-14-8-9-15(18(12-14)26-2)17-11-10-16-19(21-17)22-23(20(16)24)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJVDPYOYBKFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazolopyridine compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups introduced at specific positions on the aromatic rings.

Scientific Research Applications

6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key parameters of the target compound with structurally similar analogues:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound C₂₀H₁₇N₃O₃ 6-(2,4-dimethoxyphenyl), 2-phenyl 347.37 Not reported Electron-donating methoxy groups; potential for improved solubility and stability
4-(4-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one C₁₈H₁₂N₄O₃ 4-nitrophenyl 332.32 Not reported Electron-withdrawing nitro group; may increase reactivity
1,1-bis(2-methoxyphenyl)-2-phenyl-diazaborolo[1,5-a]pyridin-3-one (3o) C₂₇H₂₁BN₂O₂ Bis(2-methoxyphenyl), boron-containing 420.29 (calculated) 249.1–250.7 High melting point; boron integration may enable unique interactions
2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one C₁₁H₉N₃OS 2-methyl, 6-thienyl 231.27 Not reported Thienyl group introduces sulfur; lower molecular weight
1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one C₁₂H₈ClN₃O 3-chlorophenyl 245.67 Not reported Chloro substituent may enhance lipophilicity

Key Findings from Comparative Studies

In contrast, nitro groups () withdraw electrons, increasing electrophilicity and reactivity . Chloro substituents () enhance lipophilicity, which may improve membrane permeability but reduce solubility .

Impact of Heteroatoms :

  • The thienyl group in introduces sulfur, which can participate in hydrogen bonding or π-π stacking, altering binding affinity compared to purely aromatic substituents .
  • Boron-containing analogues () exhibit high melting points (~250°C), suggesting strong crystal lattice interactions due to planar diazaborolo systems .

Molecular Weight and Solubility :

  • The target compound (347.37 g/mol) has a higher molecular weight than simpler analogues (e.g., 231.27 g/mol in ). This may affect bioavailability, as larger molecules often face challenges in passive diffusion .

Structural Diversity and Pharmacological Implications

  • Pyrazolo[3,4-b]pyridin-3-one Core : All analogues share this bicyclic scaffold, which is structurally related to purines. This core is conducive to ATP-binding site interactions in kinases .
  • Diazaborolo Derivatives : highlights boron-containing variants, which are rare in drug discovery. Boron’s vacant p-orbital enables covalent interactions with proteases or hydrolases, offering unique targeting opportunities .
  • Nitro vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
6-(2,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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